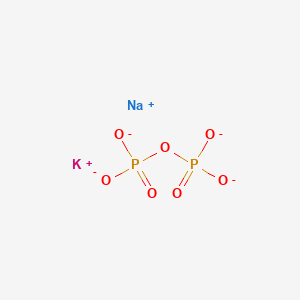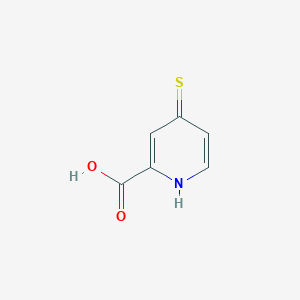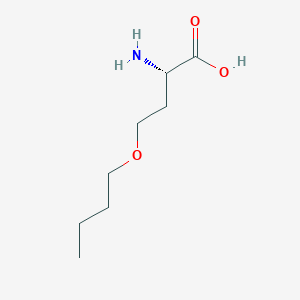
Acetic acid, aluminium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, aluminium sodium salt, also known as basic aluminium acetate or burow's solution, is a chemical compound with the formula Al(OH)_x(OHCOCH_3)_3−x. It is a white, crystalline powder that is soluble in water and alcohol. This compound is commonly used in medicine as an astringent and antiseptic. It is also used in various industrial applications, such as in the production of ceramics and paper.
Mechanism of Action
The mechanism of action of acetic acid, aluminium sodium salt is not fully understood. However, it is believed to work by reducing inflammation and promoting wound healing. It may also have antimicrobial properties, which can help to prevent infections.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and promote wound healing. It may also have antimicrobial properties, which can help to prevent infections. In addition, it has been shown to have astringent properties, which can help to tighten and firm the skin.
Advantages and Limitations for Lab Experiments
Acetic acid, aluminium sodium salt has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also relatively stable and has a long shelf life. However, it can be difficult to dissolve in water, which can make it difficult to use in certain experiments. In addition, it can be irritating to the skin and eyes, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on acetic acid, aluminium sodium salt. One area of research is the development of new applications for this compound in medicine and industry. For example, it may be possible to use this compound in the development of new wound dressings or as a coating for medical devices. Another area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly.
Conclusion
This compound is a versatile compound that has a number of applications in medicine and industry. It has been extensively studied for its various properties, including its antimicrobial and astringent properties. Although there are some limitations to its use in lab experiments, it remains an important compound for research in a number of fields. There are also many future directions for research on this compound, which may lead to new applications and improved synthesis methods.
Synthesis Methods
The synthesis of acetic acid, aluminium sodium salt involves the reaction of aluminium hydroxide and acetic acid. The resulting compound is a mixture of this compound aluminium acetate and aluminium hydroxide. The reaction is typically carried out under acidic conditions, and the resulting mixture is then neutralized with sodium hydroxide to obtain the final product.
Scientific Research Applications
Acetic acid, aluminium sodium salt has been extensively studied for its various applications in medicine and industry. In medicine, it is primarily used as an astringent and antiseptic for the treatment of skin conditions, such as eczema and dermatitis. It is also used as a topical treatment for minor cuts and burns.
Properties
| 15930-11-7 | |
Molecular Formula |
C2H3AlNaO2+3 |
Molecular Weight |
109.02 g/mol |
IUPAC Name |
aluminum;sodium;acetate |
InChI |
InChI=1S/C2H4O2.Al.Na/c1-2(3)4;;/h1H3,(H,3,4);;/q;+3;+1/p-1 |
InChI Key |
YFIQARFDDUELFW-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-].[Na+].[Al+3] |
Canonical SMILES |
CC(=O)[O-].[Na+].[Al+3] |
| 15930-11-7 | |
synonyms |
acetic acid, aluminium sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















